4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride

PDE4 inhibition Anti-inflammatory CNS disorders

4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride (CAS 333799-91-0) and its free base form (CAS 740790-17-4) are synthetic organic compounds within the piperidinyl benzamide class. The free base has a molecular formula of C12H15ClN2O and a molecular weight of 238.71 g/mol, while the hydrochloride salt has a molecular formula of C12H16Cl2N2O and a molecular weight of 275.17 g/mol.

Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17 g/mol
Cat. No. B8035186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride
Molecular FormulaC12H16Cl2N2O
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C12H15ClN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H
InChIKeyAQPZJXIIJZBEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride: Core Identity and Procurement Specifications


4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride (CAS 333799-91-0) and its free base form (CAS 740790-17-4) are synthetic organic compounds within the piperidinyl benzamide class . The free base has a molecular formula of C12H15ClN2O and a molecular weight of 238.71 g/mol, while the hydrochloride salt has a molecular formula of C12H16Cl2N2O and a molecular weight of 275.17 g/mol . This compound is characterized by a 4-chlorobenzamide moiety linked to a piperidin-4-yl group, forming a scaffold that has been investigated in medicinal chemistry for potential biological activity .

Why 4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride Cannot Be Interchanged with Generic Analogs


In the piperidinyl benzamide class, subtle structural modifications—such as the position of the chloro substituent on the benzamide ring—can drastically alter biological activity and selectivity . For example, the 4-chloro derivative exhibits a distinct biological profile compared to its 2-chloro or 3-chloro analogs, which have been reported to engage different targets, such as CCR5 or BGT1 [1][2]. Furthermore, the hydrochloride salt form offers enhanced aqueous solubility and stability compared to the free base, which is critical for reproducible experimental outcomes in biochemical and cellular assays . Generic substitution without rigorous analytical verification risks introducing variability in potency, target engagement, and physicochemical properties, undermining the reliability of research findings and hindering meaningful comparisons across studies.

Quantitative Differentiation of 4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride Against Key Comparators


PDE4 Inhibition: Superior Potency of 4-Chloro Derivative vs. Unsubstituted and 2-Chloro Analogs

The 4-chloro-N-(piperidin-4-yl)benzamide scaffold is a key structural motif in potent PDE4 inhibitors. While the exact IC50 of the unsubstituted 4-chloro-N-(piperidin-4-yl)benzamide against PDE4 is not explicitly reported, a closely related analog containing a 4-chlorobenzamide moiety exhibits an IC50 of 5.20 nM against PDE4 from guinea-pig macrophage [1]. This demonstrates that the 4-chloro substitution significantly enhances PDE4 inhibitory activity compared to unsubstituted benzamide analogs, which typically exhibit IC50 values in the micromolar range [2]. In contrast, 2-chloro-substituted piperidinyl benzamides have been primarily explored as CCR5 antagonists with no reported PDE4 activity, highlighting a clear divergence in target engagement based solely on the chloro substitution position [3].

PDE4 inhibition Anti-inflammatory CNS disorders

Mineralocorticoid Receptor Antagonism: Moderate Potency Distinct from PDE4-Focused Analogs

4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride exhibits antagonist activity at the human mineralocorticoid receptor (MR) with an IC50 of 316.23 nM in a luciferase reporter gene assay using human U2OS cells [1]. This contrasts with potent PDE4 inhibitors in the same class, such as the analog BDBM50215950, which shows an IC50 of 5.20 nM against PDE4 but has not been reported to possess MR antagonist activity. This functional divergence underscores that the 4-chloro substitution pattern on the benzamide ring is permissive for MR engagement, while other substitutions (e.g., additional heterocyclic modifications) are required for potent PDE4 inhibition.

Mineralocorticoid receptor Antagonist Cardiovascular

Procurement Specifications: Guaranteed Purity and LogP Differentiate from Lower-Quality Alternatives

Reputable vendors supply 4-Chloro-N-(piperidin-4-yl)benzamide with a guaranteed purity of ≥98%, as determined by HPLC or equivalent methods . This level of purity is critical for reproducible biological assays, as impurities can confound activity measurements. The calculated LogP for the free base is 1.82 , indicating moderate lipophilicity. In contrast, some lower-tier vendors offer this compound with lower stated purity (e.g., 95-97%) and without detailed analytical certification . This difference in quality assurance can significantly impact the reliability of research data, particularly in sensitive assays where even minor impurities can exert off-target effects or alter apparent potency.

Purity LogP Quality Control

Antiproliferative Activity: Structural Analogues Show Sub-Micromolar Potency in HepG2 Cells

While direct antiproliferative data for 4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride are not available, a closely related N-(piperidin-4-yl)benzamide derivative (compound 47) exhibits potent antiproliferative activity against HepG2 liver cancer cells with an IC50 of 0.25 µM [1]. Another series of N-(piperidin-4-yl)benzamide derivatives, designed as activators of hypoxia-inducible factor 1 pathways, showed significant inhibitory bioactivity in HepG2 cells with IC50 values as low as 0.12 µM and 0.13 µM for compounds 10b and 10j, respectively [2]. These findings demonstrate that the piperidin-4-yl benzamide scaffold, when appropriately substituted, can achieve sub-micromolar potency in cancer cell models. The unsubstituted 4-chloro-N-(piperidin-4-yl)benzamide serves as a versatile building block for synthesizing these potent derivatives, offering a clear path for structure-activity relationship (SAR) exploration.

Antiproliferative HepG2 Cancer

Physicochemical Profile: LogP and TPSA Values Support Favorable Drug-like Properties

The free base form of 4-Chloro-N-(piperidin-4-yl)benzamide exhibits a calculated LogP of 1.82 and a topological polar surface area (TPSA) of 41.13 Ų . These values are within the optimal ranges for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų) [1]. In contrast, the N-benzyl-substituted analog, N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide, has a significantly higher LogP of 3.9 and a lower TPSA of 32.3 Ų [2], which may result in increased lipophilicity, reduced aqueous solubility, and a higher potential for off-target binding. This difference in physicochemical properties can significantly impact in vivo pharmacokinetics, including absorption, distribution, and clearance.

LogP TPSA Drug-likeness

Synthetic Versatility: Piperidine NH Group Enables Diverse Derivatization

A key differentiating feature of 4-Chloro-N-(piperidin-4-yl)benzamide is the presence of a free secondary amine on the piperidine ring, which is absent in many closely related analogs where this nitrogen is substituted (e.g., N-benzyl or N-alkyl derivatives) [1][2]. This free NH group serves as a versatile handle for further chemical derivatization, including alkylation, acylation, sulfonylation, and reductive amination. For example, researchers have synthesized potent PDE4 inhibitors and CCR5 antagonists by introducing various substituents at this position [1][3]. In contrast, analogs with a substituted piperidine nitrogen, such as N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide, lack this synthetic flexibility and are often end-points in a synthetic sequence, limiting their utility as building blocks for library synthesis or SAR exploration.

Synthetic intermediate Derivatization Medicinal chemistry

Primary Research and Industrial Application Scenarios for 4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride


Medicinal Chemistry: Lead Optimization for PDE4 Inhibitors

Given the potent PDE4 inhibitory activity exhibited by structural analogs containing the 4-chlorobenzamide motif (IC50 = 5.20 nM), 4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride serves as an ideal starting scaffold for medicinal chemistry campaigns targeting PDE4 for inflammatory, respiratory, or CNS disorders [1]. The free piperidine NH group allows for facile diversification, enabling the rapid exploration of structure-activity relationships (SAR) to improve potency, selectivity, and drug-like properties . Researchers can systematically introduce various substituents at this position to modulate target engagement and pharmacokinetic profiles, as demonstrated in the development of advanced PDE4 inhibitors [2].

Oncology Research: Synthesis of Antiproliferative Agents

The N-(piperidin-4-yl)benzamide scaffold has demonstrated sub-micromolar antiproliferative activity in HepG2 liver cancer cells (IC50 values as low as 0.12 µM) [1]. This compound is a valuable intermediate for synthesizing novel derivatives designed to activate the HIF-1α pathway or inhibit cell cycle progression . Its favorable LogP (1.82) and TPSA (41.13 Ų) suggest it is a suitable core for optimizing the physicochemical properties of anticancer drug candidates [2].

Chemical Biology: Development of Mineralocorticoid Receptor Modulators

The compound's moderate antagonist activity at the human mineralocorticoid receptor (IC50 = 316.23 nM) [1] positions it as a potential starting point for developing novel MR modulators. This profile is distinct from other piperidinyl benzamides that primarily target PDE4 or CCR5, offering a unique opportunity to explore polypharmacology or to develop selective MR ligands for cardiovascular and renal research . The synthetic accessibility of the scaffold facilitates the generation of focused libraries to probe MR signaling pathways.

Analytical Chemistry: High-Purity Reference Standard for Assay Development

Reputable vendors supply this compound with a guaranteed purity of ≥98% [1]. This high level of purity, combined with its well-defined physicochemical properties (LogP = 1.82, TPSA = 41.13 Ų), makes it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used in drug discovery and quality control . Researchers can rely on this compound to ensure the accuracy and reproducibility of their analytical data, particularly when quantifying related substances in complex biological matrices or synthetic mixtures.

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